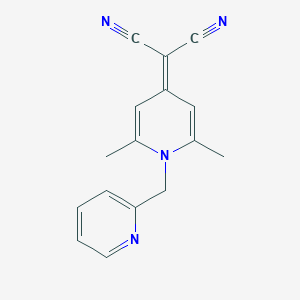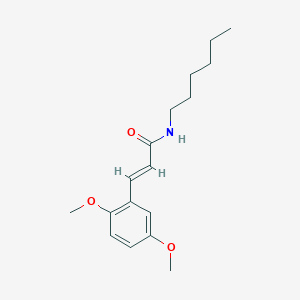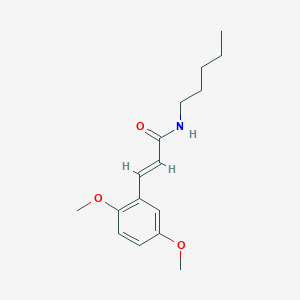
2-(2,6-dimethyl-1-(2-pyridinylmethyl)-4(1H)-pyridinylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dimethyl-1-(2-pyridinylmethyl)-4(1H)-pyridinylidene)malononitrile is a complex organic compound characterized by its unique structure, which includes two pyridine rings and a propanedinitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethyl-1-(2-pyridinylmethyl)-4(1H)-pyridinylidene)malononitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethylpyridine with pyridine-2-carbaldehyde, followed by the addition of malononitrile under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium tert-butoxide to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dimethyl-1-(2-pyridinylmethyl)-4(1H)-pyridinylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: N-bromosuccinimide, halogenated solvents like chloroform or dichloromethane.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,6-dimethyl-1-(2-pyridinylmethyl)-4(1H)-pyridinylidene)malononitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with various metal ions, which are of interest for their potential biological activities and as models for metalloenzymes.
Medicine
In medicine, derivatives of this compound are being investigated for their potential pharmacological properties. These include anti-inflammatory, antimicrobial, and anticancer activities, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethyl-1-(2-pyridinylmethyl)-4(1H)-pyridinylidene)malononitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can inhibit or activate enzymatic activities. These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethylpyridine: A simpler analog with similar structural features but lacking the propanedinitrile group.
Pyridine-2-carbaldehyde: Another related compound used in the synthesis of 2-(2,6-dimethyl-1-(2-pyridinylmethyl)-4(1H)-pyridinylidene)malononitrile.
Malononitrile: A key reagent in the synthesis of the target compound.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of two pyridine rings and a propanedinitrile group
Properties
Molecular Formula |
C16H14N4 |
|---|---|
Molecular Weight |
262.31 g/mol |
IUPAC Name |
2-[2,6-dimethyl-1-(pyridin-2-ylmethyl)pyridin-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C16H14N4/c1-12-7-14(15(9-17)10-18)8-13(2)20(12)11-16-5-3-4-6-19-16/h3-8H,11H2,1-2H3 |
InChI Key |
QWWAWOIIQUKEFD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C#N)C#N)C=C(N1CC2=CC=CC=N2)C |
Canonical SMILES |
CC1=CC(=C(C#N)C#N)C=C(N1CC2=CC=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254898.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone](/img/structure/B254901.png)

![5-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254903.png)

![PROPAN-2-YL 7-(4-METHOXY-3-NITROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B254907.png)
![7-(4-METHOXY-3-NITROPHENYL)-N-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B254908.png)
![5-bromo-4-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254909.png)

![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)



![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
